3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
Description
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a thiazole-derived compound featuring a 4-methylbenzyl substituent at the 3-position of the thiazol-2-imine ring. The molecule combines a planar thiazole heterocycle with a hydrophobic aromatic group, making it relevant in medicinal chemistry for targeting receptors or enzymes via hydrogen bonding (imine group) and π-π interactions (aromatic moiety) .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-7,12H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIWDZZMCGAPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CSC2=N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine Hydrochloride
Boc-Protected Glycine Ethyl Estr Ammonolysis and Thioamide Formation
A patent by CN104370851A outlines a four-step synthesis starting from Boc-glycine ethyl ester (Compound 1). Ammonolysis in saturated ammonia/isopropanol yields Boc-glycinamide (Compound 2, 68.2% yield), followed by thionation using Lawesson’s reagent in tetrahydrofuran to form Boc-aminoethionamide (Compound 3). Cyclization with bromoacetaldehyde in methanol at 60–120°C produces 2-N-Boc-aminomethyl-thiazole (Compound 4), which undergoes HCl/MeOH deprotection to yield the target hydrochloride.
Reaction Conditions
Schiff Base Condensation and Thiazoline Cyclization
An alternative route involves condensing 4-methylbenzylamine with thiourea derivatives. For example, refluxing 4-methylbenzylamine with 2-imino-1,3-thiazolidin-4-one in ethanol/acetic acid (1:1) forms the imine intermediate, followed by hydrochloric acid quench to precipitate the hydrochloride salt. This method mirrors protocols for analogous imine chelators, achieving 70–76% yields.
Key Parameters
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature Range (°C) | Key Reagents | Scalability |
|---|---|---|---|---|
| Boc-Protected | 68.2 | 20–120 | Lawesson’s reagent, Boc-glycine | Industrial |
| Schiff Base | 70–76 | 25–100 | Ethanol/AcOH, thiourea | Laboratory-scale |
The Boc strategy offers superior scalability and intermediate stability, avoiding hazardous azide reagents. Conversely, Schiff base routes are cost-effective but require stringent pH control to prevent imine hydrolysis.
Structural and Spectroscopic Characterization
IUPAC Nomenclature and Molecular Formula
Spectroscopic Data
Fourier-Transform Infrared Spectroscopy (FTIR)
- C=N Stretch : 1616–1622 cm⁻¹ (imine bond).
- C-S-C Bend : 590–686 cm⁻¹ (thiazole ring).
- N-H Stretch : 3337–3433 cm⁻¹ (amine hydrochloride).
Nuclear Magnetic Resonance (NMR)
Note: Experimental ¹H/¹³C NMR data for the target compound is unreported in available literature. Analogous thiazol-2-imines exhibit:
- ¹H NMR (DMSO-d₆) : δ 2.30 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 7.15–7.30 (m, 4H, Ar-H).
- ¹³C NMR : δ 21.1 (CH₃), 45.8 (CH₂), 129.5–137.2 (Ar-C), 165.4 (C=N).
Mass Spectrometry
Physicochemical Properties and Stability
Solubility Profile
Applications and Biological Activity
Antimicrobial Activity
Analogous thiazol-2-imine hydrochlorides exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Chelation with transition metals (e.g., Cu²⁺, Zn²⁺) enhances potency by 2–4 fold.
Corrosion Inhibition
Schiff base thiazoles demonstrate 85–92% corrosion inhibition on mild steel in 1M HCl, attributed to adsorption via N and S heteroatoms. Surface coverage (θ) follows the Langmuir isotherm, with ΔG°ads ≈ -35 kJ/mol (physisorption).
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, have been studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, a study found that thiazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Thiazole-based compounds are also being investigated for their anticancer activities. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of thiazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Synthesis of Functional Materials
The thiazole scaffold is utilized in the synthesis of functional materials with unique electronic and optical properties. For example, thiazole derivatives can serve as building blocks for organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown to enhance the conductivity and stability of these materials .
Dyes and Pigments
Thiazole compounds are also explored as dyes due to their vibrant colors and stability. The application of this compound in dye-sensitized solar cells (DSSCs) has been investigated, where it contributes to efficient light absorption and energy conversion processes .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Group
a) 3-[(Naphthalen-1-yl)methyl]-2,3-dihydro-1,3-thiazol-2-imine Hydrochloride (CAS 1172880-63-5)
- Structure : Replaces the 4-methylphenyl group with a bulkier naphthalen-1-ylmethyl substituent.
- Properties: Increased hydrophobicity and molecular weight (276.78 g/mol vs. ~255 g/mol for the target compound) due to the naphthyl group.
- Applications : Listed as a building block by CymitQuimica, indicating utility in organic synthesis .
b) 5-[(3-Chloro-4-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
- Structure : Substitutes the 4-methylphenyl with a 3-chloro-4-methylphenyl group.
- Molecular weight rises to ~270–280 g/mol .
- Synthesis : Produced by American Elements in high-purity grades, suggesting robust synthetic protocols .
c) 4-(4-Methoxyphenyl)-N-aryl Derivatives
Pharmacological Activity Comparison
a) Solubility and Stability
Biological Activity
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazoles known for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C11H12N2S·HCl
- Molecular Weight : 240.75 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures to this compound possess IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. The SAR indicates that modifications at positions 4 and 5 of the thiazole ring are crucial for optimizing antitumor efficacy .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
| 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine HCl | HT29 (colorectal cancer) | TBD |
Antibacterial Activity
The compound also shows promising antibacterial properties. Studies have reported that thiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
In vitro tests have indicated that similar thiazole compounds demonstrate minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin:
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.25 |
| Compound D | Escherichia coli | 0.50 |
| 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine HCl | TBD | TBD |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory effects. Preliminary studies suggest that these compounds inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The structure of the thiazole ring appears to influence the degree of COX inhibition.
Case Studies
Several case studies highlight the biological activity of thiazole derivatives similar to this compound:
- Antitumor Efficacy Study : A recent study evaluated a series of thiazole derivatives against multiple cancer cell lines. The results indicated that modifications on the phenyl group significantly enhanced cytotoxicity compared to unmodified analogs.
- Antimicrobial Resistance Study : Research focused on the antibacterial potency of thiazoles revealed their effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-halo ketones or aldehydes. For example, intermediates like 4-(chloromethyl)-2-methylthiazole ( ) can be synthesized via nucleophilic substitution. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yields. Intermediate purity should be confirmed via TLC or HPLC before proceeding to imine formation .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the thiazole ring protons (δ 6.5–7.5 ppm) and imine group (δ 8.0–8.5 ppm). IR spectroscopy can validate C=N stretching (1640–1680 cm). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%. Mass spectrometry (ESI-MS) confirms the molecular ion peak .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in airtight glass containers at –20°C in a desiccator to prevent hydrolysis of the imine group. Stability tests under accelerated conditions (40°C/75% RH for 1 month) should show <5% degradation via HPLC. Avoid exposure to light, as aromatic methyl groups may undergo photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, identifying nucleophilic sites (e.g., sulfur in the thiazole ring). For biological studies, dock the compound into target proteins (e.g., enzymes with thiazole-binding pockets) using AutoDock Vina. Validate predictions with in vitro assays, such as enzyme inhibition kinetics .
Q. What strategies resolve contradictions in spectroscopic data when novel derivatives are synthesized?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between the 4-methylphenyl group and thiazole protons. If mass spectrometry disagrees with theoretical values, check for isotopic patterns or adduct formation .
Q. How can reactor design principles improve scalability for multi-step syntheses of this compound?
- Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side reactions. Use membrane separation ( ) to isolate intermediates. Kinetic studies (e.g., Arrhenius plots) can optimize residence time and temperature gradients for each step .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The thiazole ring’s electron-deficient nature facilitates Suzuki-Miyaura coupling with aryl boronic acids. Mechanistic studies (e.g., trapping intermediates with TEMPO) can confirm radical pathways. Monitor reaction progress via in-situ IR to detect Pd-catalyzed oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
